Cas no 2380027-49-4 (Src Inhibitor 3)

Src Inhibitor 3 structure
Src Inhibitor 3 structure
Product Name:Src Inhibitor 3
CAS-nummer:2380027-49-4
MF:C34H32ClFN8O4
MW:671.1205
MDL:MFCD32263443
CID:4757617
PubChem ID:139600340
Update Time:2025-05-30

Src Inhibitor 3 Chemische en fysische eigenschappen

Naam en identificatie

    • Src Inhibitor 3
    • N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methyl-butanoyl)-4-piperidyl]-5-fluoro-indazole-3-carboxamide
    • BDBM50503102
    • D79346
    • N-(3-CHLORO-4-{6-METHOXYPYRAZOLO[1,5-A]PYRIDINE-3-AMIDOPHENYL)-1-[1-(3-CYANO-3,3-DIMETHYLPROPANOYL)PIPERIDIN-4-YL]-5-FLUORO-1H-INDAZOLE-3-CARBOXAMIDE
    • N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methylbutanoyl)piperidin
    • CHEMBL4445994
    • 2380027-49-4
    • GLXC-25737
    • Src Inhibitor 13
    • EX-A6733
    • AKOS040739077
    • HY-130254
    • MS-31057
    • N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methylbutanoyl)piperidin-4-yl]-5-fluoroindazole-3-carboxamide
    • CS-0106066
    • MDL: MFCD32263443
    • Inchi: 1S/C34H32ClFN8O4/c1-34(2,19-37)16-30(45)42-12-10-22(11-13-42)44-29-8-4-20(36)14-24(29)31(41-44)33(47)39-21-5-7-27(26(35)15-21)40-32(46)25-17-38-43-18-23(48-3)6-9-28(25)43/h4-9,14-15,17-18,22H,10-13,16H2,1-3H3,(H,39,47)(H,40,46)
    • InChI-sleutel: LQQYARMJQBHKQQ-UHFFFAOYSA-N
    • LACHT: ClC1=C(C([H])=C([H])C(=C1[H])N([H])C(C1C2C([H])=C(C([H])=C([H])C=2N(C2([H])C([H])([H])C([H])([H])N(C(C([H])([H])C(C#N)(C([H])([H])[H])C([H])([H])[H])=O)C([H])([H])C2([H])[H])N=1)F)=O)N([H])C(C1C([H])=NN2C([H])=C(C([H])=C([H])C2=1)OC([H])([H])[H])=O

Berekende eigenschappen

  • Exacte massa: 670.2219074g/mol
  • Monoisotopische massa: 670.2219074g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 48
  • Aantal draaibare bindingen: 8
  • Complexiteit: 1240
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.9
  • Topologisch pooloppervlak: 147

Experimentele eigenschappen

  • Dichtheid: 1.43±0.1 g/cm3(Predicted)
  • pka: 10.20±0.70(Predicted)

Src Inhibitor 3 Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
ChemScence
CS-0106066-5mg
Src Inhibitor 3
2380027-49-4 98.61%
5mg
$400.0 2022-04-27
ChemScence
CS-0106066-10mg
Src Inhibitor 3
2380027-49-4 98.61%
10mg
$680.0 2022-04-27
ChemScence
CS-0106066-25mg
Src Inhibitor 3
2380027-49-4 98.61%
25mg
$1350.0 2022-04-27
eNovation Chemicals LLC
D711044-1G
N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methyl-butanoyl)-4-piperidyl]-5-fluoro-indazole-3-carboxamide
2380027-49-4 97%
1g
$4860 2024-07-21
ChemScence
CS-0106066-50mg
Src Inhibitor 3
2380027-49-4 98.61%
50mg
$2200.0 2022-04-27
ChemScence
CS-0106066-100mg
Src Inhibitor 3
2380027-49-4 98.61%
100mg
$3400.0 2022-04-27
1PlusChem
1P01JWNP-1mg
N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methyl-butanoyl)-4-piperidyl]-5-fluoro-indazole-3-carboxamide
2380027-49-4 98%
1mg
$247.00 2024-05-22
1PlusChem
1P01JWNP-5mg
N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methyl-butanoyl)-4-piperidyl]-5-fluoro-indazole-3-carboxamide
2380027-49-4 98%
5mg
$494.00 2024-05-22
1PlusChem
1P01JWNP-10mg
N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methyl-butanoyl)-4-piperidyl]-5-fluoro-indazole-3-carboxamide
2380027-49-4 98%
10mg
$815.00 2024-05-22
1PlusChem
1P01JWNP-25mg
N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methyl-butanoyl)-4-piperidyl]-5-fluoro-indazole-3-carboxamide
2380027-49-4 98%
25mg
$1582.00 2024-05-22
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